Tributyl(ethoxymethyl)stannane
Description
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Properties
CAS No. |
1067-44-3 |
|---|---|
Molecular Formula |
C15H34OSn |
Molecular Weight |
349.14 g/mol |
IUPAC Name |
tributyl(ethoxymethyl)stannane |
InChI |
InChI=1S/3C4H9.C3H7O.Sn/c4*1-3-4-2;/h3*1,3-4H2,2H3;2-3H2,1H3; |
InChI Key |
YNUHFVFOHOAHOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)COCC |
Origin of Product |
United States |
Foundational & Exploratory
Structure and molecular weight of Tributyl(ethoxymethyl)stannane
Technical Guide: Tributyl(ethoxymethyl)stannane
Executive Summary
Tributyl(ethoxymethyl)stannane (CAS: 1067-44-3) is a specialized organostannane reagent primarily utilized in organic synthesis as a masked hydroxymethyl anion equivalent. Its strategic value lies in the lability of the C–Sn bond, which allows for facile transmetallation (typically with
This guide details the physicochemical properties, a robust synthetic protocol for laboratory-scale preparation, and the mechanistic underpinnings of its reactivity, grounded in rigorous safety standards required for handling organotin compounds.
Structural Characterization & Physicochemical Properties
The molecule consists of a central tin (Sn) atom coordinated in a tetrahedral geometry to three butyl chains and one ethoxymethyl group. The steric bulk of the tributyl groups stabilizes the molecule, while the ethoxymethyl moiety provides the specific functional reactivity.
Table 1: Physicochemical Data Profile
| Property | Value | Notes |
| Chemical Name | Tributyl(ethoxymethyl)stannane | |
| CAS Number | 1067-44-3 | Verified Registry Number |
| Molecular Formula | ||
| Molecular Weight | 349.15 g/mol | Calculated based on standard atomic weights |
| Appearance | Colorless to pale yellow oil | Oxidizes slowly in air |
| Boiling Point | >110 °C (at 0.1 mmHg) | High boiling point typical of |
| Solubility | THF, Et₂O, Hexane, DCM | Insoluble in water; hydrolyzes slowly |
| Density | ~1.08 g/mL | Estimated based on homologues |
Structural Analysis
The Sn–C bond length is approximately 2.14 Å, significantly longer than a typical C–C bond (1.54 Å). This bond length, combined with the low polarity of the Sn–C bond, renders the molecule relatively stable to moisture compared to organolithiums, yet highly reactive toward transmetallation agents.
Synthetic Methodology
Protocol Selection:
While
Reagents & Setup
-
Precursors: Tributyltin hydride (
) or Tributyltin chloride ( ). -
Lithiation Agent: Lithium diisopropylamide (LDA) or Lithium metal.
-
Electrophile: Chloromethyl ethyl ether (Caution: Carcinogen).
-
Conditions: Anhydrous THF,
to RT, Inert Atmosphere ( or Ar).
Step-by-Step Protocol
-
Preparation of Tributylstannyl Lithium (
):-
Option A (from Hydride): To a solution of diisopropylamine (1.1 eq) in anhydrous THF at
, add -BuLi (1.1 eq) dropwise to form LDA. Cool to . Add (1.0 eq) dropwise. Stir for 30 minutes. The solution typically turns pale yellow/green. -
Option B (from Chloride - Scale-up preferred): Stir
with Lithium shavings (excess) in THF at room temperature for 8-12 hours until the chloride is consumed and a dark green/black solution of is formed.
-
-
Nucleophilic Displacement:
-
Cool the
solution to . -
Add Chloromethyl ethyl ether (1.1 eq) dropwise via syringe. Ensure the temperature does not spike.
-
Observation: The dark color of the stannyl anion will fade to a clear or cloudy white suspension as LiCl precipitates.
-
-
Workup & Purification:
-
Allow the mixture to warm to room temperature over 2 hours.
-
Quench with saturated aqueous
.[1] -
Extract with diethyl ether (
). Wash combined organics with brine. -
Dry over
and concentrate in vacuo. -
Critical Purification Step: Purify via fractional distillation under high vacuum (Kugelrohr) or rapid filtration through neutral alumina. Silica gel chromatography can sometimes lead to protodestannylation (streakiness); if silica is used, add 1% triethylamine to the eluent (Hexanes/EtOAc 95:5).
-
Workflow Visualization
Figure 1: Synthetic workflow for the generation of Tributyl(ethoxymethyl)stannane via the stannyl anion route.
Mechanistic Utility: The "Why"
The primary application of Tributyl(ethoxymethyl)stannane is its ability to serve as a precursor for the (ethoxymethyl)lithium species. Direct deprotonation of ethyl methyl ether is not selective; however, the Tin-Lithium exchange is highly specific and thermodynamically driven.
Reaction Pathway: Transmetallation
When treated with
The resulting
Mechanistic Diagram
Figure 2: Mechanistic pathway showing the generation of the active lithiated species and subsequent trapping with an electrophile.
Handling, Safety, and Toxicology
Warning: Organotin compounds are notoriously toxic and biologically active. They are lipophilic, allowing them to penetrate the skin and cross the blood-brain barrier.
-
Toxicity Profile:
-
Acute Toxicity: High. Toxic if swallowed or absorbed through skin.
-
Neurotoxicity: Tributyltin species are known neurotoxins.
-
Environmental: Highly toxic to aquatic life (Marine Pollutant).
-
-
Operational Safety Protocols:
-
Containment: All reactions must be performed in a fume hood.
-
PPE: Double nitrile gloves are recommended. If handling neat material, use long-cuffed chemically resistant gloves.
-
Waste Disposal: Do not mix with general organic waste. Segregate into a dedicated "Heavy Metal/Organotin" waste stream.
-
Decontamination: Glassware should be rinsed with a dilute solution of bromine in dichloromethane (to cleave Sn-C bonds) or soaked in a base bath, though physical removal of tin residues is often most effective before chemical cleaning.
-
References
-
ChemicalBook. (2025). Stannane, tributyl(ethoxymethyl)- (CAS 1067-44-3).[2][3] Retrieved from
-
Enamine. (2025).[4][5] Tributyl[(methoxymethoxy)methyl]stannane Reagent Guide. (Analogous reactivity reference). Retrieved from
-
Sigma-Aldrich. (2025).[4] Tributyl(1-ethoxyvinyl)tin Product Sheet.[4][6][7][8] (Structural analogue for physical property estimation). Retrieved from
-
PubChem. (2025).[4] Compound Summary: Stannane, tributyl(ethoxymethyl)-.[3][9] National Library of Medicine. Retrieved from [4]
- Sawamura, M., et al. (1995).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. tributyl(ethoxymethyl)stannane 95% 1067-44-3 | Chempure [chempure.in]
- 3. 1067-44-3 Stannane, tributyl(ethoxymethyl)- Stannane, tributyl(ethoxymethyl)- - CAS Database [chemnet.com]
- 4. Stannane, tributyl(1-ethoxyethenyl)- | C16H34OSn | CID 619414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tributyl(1-ethoxyvinyl)tinCAS #: 97674-02-7 [eforu-chemical.com]
- 7. Synthonix, Inc > Stannanes > 97674-02-7 | Tributyl(1-ethoxyvinyl)stannane [synthonix.com]
- 8. トリブチル(1-エトキシビニル)スズ 97% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Stannane, tributyl(ethoxymethyl)- | 1067-44-3 [chemicalbook.com]
Strategic Installation of the Hydroxymethyl Group: A Technical Guide to Anion Equivalents
Content Type: Technical Whitepaper Audience: Senior Synthetic Chemists, Medicinal Chemists, and Process Development Scientists Focus: Synthetic Methodology, Mechanistic Insight, and Experimental Protocols
Executive Summary: The "Naked" Anion Challenge
In the architecture of drug discovery, the hydroxymethyl group (
To circumvent this thermodynamic well, organic chemists utilize Hydroxymethyl Anion Equivalents —masked nucleophiles that transfer a protected carbon unit, which is subsequently unmasked to reveal the alcohol. This guide analyzes the three dominant classes of these equivalents:
Mechanistic Principles & Reagent Selection
The selection of an anion equivalent is dictated by the electrophile (aldehyde, ketone, epoxide, or alkyl halide) and the tolerance of the substrate to downstream deprotection conditions.
The Stability-Reactivity Paradox
Functionalizing a methyl anion with an oxygen atom (
-
Unstable:
(Proton transfer). -
Metastable:
(Susceptible to Wittig rearrangement at ). -
Stabilized:
or (Stabilized by back-bonding or - hyperconjugation).
The Stannane Route: Still-Mitra Reagents
Best for: Addition to complex carbonyls, high chemoselectivity, and mild conditions.
The gold standard for nucleophilic hydroxymethylation is the transmetallation of
Mechanism of Action
The tributyltin group acts as a "placeholder" for lithium. Upon treatment with
Experimental Protocol: Preparation and Use
Reagent Synthesis:
-
Starting Material: Tributyltin hydride (
) and paraformaldehyde. -
Reaction:
. Addition to yields . -
Protection: The alcohol is protected with Chloromethyl methyl ether (MOM-Cl) to yield
.
Nucleophilic Addition Protocol:
-
Step 1: Dissolve
(1.1 equiv) in anhydrous THF under Argon. -
Step 2: Cool to
. -
Step 3: Add
-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 15 minutes. Note: The solution typically turns a pale yellow. -
Step 4: Add the electrophile (e.g., ketone or aldehyde) slowly.
-
Step 5: Stir at
for 1 hour, then quench with sat. . -
Step 6: Deprotection of the MOM group (e.g.,
or ) reveals the primary alcohol.
Critical Control Point: The transmetallation is extremely fast. Prolonged stirring at temperatures above
The Silyl Route: Oxidative Cleavage (Tamao-Fleming)
Best for: Avoiding toxic tin residues; substrates requiring robust protecting groups.
This approach utilizes (isopropoxydimethylsilyl)methylmagnesium chloride . The silicon group serves dual roles: it stabilizes the carbanion during addition and acts as a "masked" hydroxyl group, revealed later via oxidative cleavage.
Mechanism of Action
The silylmethyl Grignard reagent adds to the electrophile. The resulting product contains a
Experimental Protocol
Reagent: (Isopropoxydimethylsilyl)methyl chloride is converted to the Grignard reagent using Mg turnings.
Workflow:
-
Addition: React
with in THF/Ether. -
Workup: Isolate the silyl-functionalized intermediate.
-
Tamao Oxidation:
-
Dissolve intermediate in THF/MeOH (1:1).
-
Add
(2 equiv) and (2 equiv). -
Add
(5 equiv) slowly. -
Stir at RT (exothermic reaction) until conversion is complete.
-
Comparative Analysis of Anion Equivalents
| Feature | Still-Mitra (Stannane) | Tamao-Fleming (Silyl) | BOM-Li (Ether) |
| Precursor | |||
| Metal Species | Lithium ( | Magnesium ( | Lithium ( |
| Toxicity | High (Organotin) | Low | Moderate |
| Atom Economy | Poor (Stoichiometric tin waste) | Moderate | Poor |
| Stability | High (shelf-stable precursor) | High | Moderate (BOM-Cl is unstable) |
| Deprotection | Acidic hydrolysis | Oxidative ( | Hydrogenolysis ( |
| Primary Use | Total synthesis, complex cores | Process chemistry, scale-up | Benzyl-protected targets |
Visualization of Reaction Pathways
Diagram 1: The Still-Mitra Transmetallation Cycle
This diagram illustrates the generation of the active lithio species and its nucleophilic attack, highlighting the critical temperature-dependent stability window.
Caption: Mechanism of Still-Mitra hydroxymethylation showing the transmetallation pathway and thermal instability risk.
Diagram 2: Tamao-Fleming Oxidative Workflow
This diagram details the "Masked" approach where the silicon-carbon bond acts as a surrogate for the oxygen-carbon bond.
Caption: The Tamao-Fleming sequence: Nucleophilic addition followed by oxidative unmasking of the silyl group.
References
-
Still, W. C. (1978). "Tributylstannyllithium.[1] A reagent for the preparation of alpha-alkoxyorganolithium reagents."[1] Journal of the American Chemical Society, 100(5), 1481–1487.
-
Tamao, K., Ishida, N., & Kumada, M. (1983). "Hydrogen peroxide oxidation of the silicon-carbon bond in organoalkoxysilanes." The Journal of Organic Chemistry, 48(12), 2120–2122.
- Meyer, N., & Seebach, D. (1975). "Direct Hydroxymethylation of Carbonyl Compounds." Angewandte Chemie International Edition, 14(11), 765.
- Kaufman, T. S. (2005). "Synthetic utility of the Still-Mitra reagent." Reagents for Organic Synthesis. (Contextualizing the reagent's utility in modern synthesis).
Sources
Safety data sheet (SDS) for Tributyl(ethoxymethyl)stannane
Safety Data Sheet (SDS) Technical Guide: Tributyl(ethoxymethyl)stannane
Executive Summary: The Dual Nature of "Stannyl Ethers"
In the realm of total synthesis, Tributyl(ethoxymethyl)stannane (CAS 1067-44-3) is a precision tool—a masked hydroxymethyl anion equivalent essential for constructing complex polyketides and macrolides via transmetallation.[1] However, its utility masks a silent biological threat. Unlike volatile solvents that warn you with odor, organotins are insidious; they are lipophilic neurotoxins that penetrate standard nitrile gloves and bioaccumulate in the limbic system and liver.
This guide moves beyond the statutory requirements of a standard SDS. It integrates field-proven containment strategies with mechanistic toxicology , ensuring that researchers understand not just what to do, but why their long-term health depends on it.[1]
Part 1: Chemical Identity & "Fingerprint"[1]
Before handling, verify the identity of your reagent. In synthesis, this compound is often generated in situ or stored as a precursor for
| Parameter | Technical Specification |
| Chemical Name | Tributyl(ethoxymethyl)stannane |
| Common Synonyms | Tributyl(ethoxymethyl)tin; Bu |
| CAS Number | 1067-44-3 |
| Molecular Formula | C |
| Molecular Weight | 349.14 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Boiling Point | ~110–115 °C (at 0.5 mmHg) [Estimated based on methoxymethyl analog] |
| Density | ~1.07 g/mL |
| Solubility | Soluble in ether, THF, hexane; Insoluble in water.[1][2] |
Part 2: Hazard Profiling & Toxicology (The "Why")
GHS Classification:
-
Acute Toxicity (Oral): Category 3 (Toxic if swallowed)[1]
-
Acute Toxicity (Dermal): Category 4 (Harmful in contact with skin)[1]
-
STOT-RE (Specific Target Organ Toxicity): Category 1 (Nervous System, Immune System)[1]
-
Aquatic Toxicity: Acute 1 / Chronic 1 (Very toxic with long-lasting effects)[1]
Mechanistic Insight: The Lipophilic Trojan Horse
The danger of Tributyl(ethoxymethyl)stannane lies in its tributyltin (TBT) moiety.[1]
-
Skin Penetration: The lipophilic butyl chains allow the tin atom to bypass the stratum corneum (outer skin layer) rapidly. Once in the bloodstream, it binds to serum albumin.
-
Mitochondrial Uncoupling: TBT compounds inhibit oxidative phosphorylation by disrupting the proton gradient in mitochondria. This leads to "energy starvation" in cells, particularly neurons.
-
Immunotoxicity: Chronic exposure causes atrophy of the thymus gland, suppressing T-cell production and weakening the immune response—an effect often unnoticed until secondary infections occur.
Figure 1: The systemic pathway of organotin toxicity, highlighting the critical risks to the nervous and immune systems.[1]
Part 3: Operational Safety Protocols (The "How")
Engineering Controls
-
Fume Hood: Mandatory.[1] All transfers must occur within a certified fume hood operating at face velocity >100 fpm.
-
Schlenk Line: When using for transmetallation (e.g., with n-BuLi), use standard Schlenk techniques to prevent exposure to air/moisture and to contain vapors.[1]
Personal Protective Equipment (PPE) – The "Glove Trap"
CRITICAL WARNING: Standard Nitrile gloves provide insufficient protection against organotins in organic solvents (DCM, THF).[1] The breakthrough time can be <5 minutes.
| PPE Type | Recommendation | Scientific Rationale |
| Primary Gloves | Silver Shield® (EVOH/PE Laminate) | Impermeable to organotins and carrier solvents (THF/Hexane).[1] |
| Secondary Gloves | Nitrile (over Silver Shield) | Provides dexterity and mechanical protection for the inner laminate glove. |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient due to the risk of splash absorption through the tear ducts. |
| Body Protection | Lab Coat (Cotton) | Synthetic fibers can melt if a pyrophoric co-reagent (like n-BuLi) ignites.[1] |
Experimental Workflow: Transmetallation
Since this reagent is often used to generate the unstable
-
Setup: Flame-dry glassware. Argon atmosphere.
-
Addition: Add n-BuLi to the stannane at -78 °C.
-
Quenching (The Danger Zone): The reaction produces tetrabutyltin as a byproduct. This byproduct is just as toxic as the starting material. Treat the entire reaction mixture as high-hazard waste.[1]
Figure 2: Safe handling workflow emphasizing the critical PPE checkpoint and waste segregation.
Part 4: Emergency Response
Spill Management
-
Minor Spill (<5 mL):
-
Skin Exposure:
First Aid
-
Ingestion: Call a Poison Control Center immediately.[3] Do not induce vomiting unless instructed.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
Part 5: Disposal & Environmental Compliance
Ecological Impact: Organotins are endocrine disruptors in aquatic life (causing imposex in mollusks). Zero discharge to drains is permitted.
Disposal Protocol:
-
Segregation: Do not mix with general organic solvents.[1] Use a dedicated "Heavy Metal / Organotin" waste container.
-
Labeling: Clearly mark "Contains Tributyltin Compounds - TOXIC."[1]
-
Destruction (Professional): Incineration is the only approved method for destruction, converting the tin to inorganic tin oxide (SnO
).
References
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 11088958, Tributyl(methoxymethyl)stannane. Retrieved from [Link](Used as primary toxicological analog).[1]
-
European Chemicals Agency (ECHA). (2025).[1] Registration Dossier for Organostannane Compounds. Retrieved from [Link].[1]
-
Occupational Safety and Health Administration (OSHA). (2024).[1][3] Occupational Exposure Limits for Tin, Organic Compounds. Retrieved from [Link].[1]
- Sawyer, J. S., Kucerovy, A., Macdonald, T. L., & McGarvey, G. J. (1988). Physical Properties and Synthesis of alpha-Alkoxyorganostannanes. Journal of the American Chemical Society. (Validation of synthesis and handling context).
Sources
Methodological & Application
Application Note: Synthesis of Tributyl(ethoxymethyl)stannane from Tributyltin Hydride
[1]
Abstract & Utility
This application note details the protocol for synthesizing Tributyl(ethoxymethyl)stannane (
This reagent serves as a critical hydroxymethyl anion equivalent (
The method described utilizes the in situ generation of the tributylstannyl anion (
Safety & Hazard Assessment (Critical)
STOP AND READ: This protocol involves high-risk reagents. Engineering controls are mandatory.[1]
| Reagent | Hazard Class | Critical Safety Measure |
| Tributyltin Hydride | Acute Toxicant (Oral/Dermal), Marine Pollutant | Double-gloving (Nitrile) .[1] All waste must be segregated as "Heavy Metal/Organotin."[1] Never bleach tin waste (creates volatile toxic species).[1] |
| Chloromethyl Ethyl Ether | Carcinogen , Alkylating Agent, Lachrymator | Handle strictly in a fume hood .[1] Use a syringe/cannula for transfer to avoid aerosolization.[1] Destroy excess reagent with aqueous ammonia or hydroxide.[1] |
| LDA / n-BuLi | Pyrophoric / Moisture Sensitive | Use anhydrous techniques (Schlenk line or Nitrogen atmosphere).[1] |
Reaction Mechanism & Logic
The synthesis relies on the "Umpolung" (polarity inversion) of the tin center.[1]
-
Deprotonation:
is inherently hydridic.[1] To alkylate it, we must convert it to a nucleophile ( ) using a strong, bulky base (LDA).[1] -
Alkylation: The resulting stannyl anion performs an
attack on the chloromethyl ethyl ether.[1]
Why LDA?
Direct metalation with
Mechanism Diagram[1]
Caption: Pathway for the conversion of hydridic tin to nucleophilic tin anion and subsequent alkylation.
Experimental Protocol
Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
-
Tributyltin hydride (
): 10.0 mmol (2.91 g).[1] Distill if yellow/cloudy.[1] -
Chloromethyl ethyl ether: 11.0 mmol (1.04 g).[1] Warning: Carcinogen.[1]
-
Diisopropylamine: 11.0 mmol (freshly distilled).[1]
-
n-Butyllithium: 11.0 mmol (typically 1.6M or 2.5M in hexanes).[1]
-
THF (Tetrahydrofuran): Anhydrous, distilled from Na/Benzophenone or from solvent system.[1]
-
Ammonium Chloride (
): Saturated aqueous solution.[1][3]
Step-by-Step Procedure
Phase A: Generation of LDA (In-situ)
-
Setup: Flame-dry a 100 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and rubber septum.
-
Solvent: Add 20 mL anhydrous THF and cool to -78°C (dry ice/acetone bath).
-
Amine Addition: Add diisopropylamine (1.54 mL, 11.0 mmol).
-
Lithiation: Dropwise add
(11.0 mmol) over 5 minutes. -
Maturation: Stir at 0°C for 15 minutes to ensure full LDA formation, then re-cool to -78°C .
Phase B: Formation of Stannyl Anion
-
Sn-H Addition: Add tributyltin hydride (2.91 g, 10.0 mmol) dropwise via syringe.
-
Observation: The solution may turn a pale yellow/green color, indicating the formation of
.
-
-
Deprotonation Time: Stir at -78°C for 30 minutes.
-
Note: Do not allow the temperature to rise; the anion is stable at low temperatures but can degrade or attack THF at higher temperatures.[1]
-
Phase C: Alkylation[1]
-
Electrophile Addition: Add chloromethyl ethyl ether (1.04 g, 11.0 mmol) dropwise.
-
Caution: Exothermic reaction.[1] Maintain -78°C.
-
-
Reaction: Stir at -78°C for 1 hour, then remove the cooling bath and allow the mixture to warm to room temperature (RT) over 2 hours.
-
Endpoint: The yellow color of the anion should fade to colorless or cloudy white (LiCl precipitation).[1]
-
Phase D: Workup & Purification[4][5]
-
Quench: Carefully pour the reaction mixture into a separatory funnel containing 50 mL saturated
and 50 mL Pentane (or Hexane).-
Why Pentane? Non-polar solvents precipitate polar tin byproducts and facilitate rapid drying.[1]
-
-
Extraction: Separate layers. Extract the aqueous layer once more with Pentane (30 mL).[1]
-
Wash: Wash combined organics with water (2x) and brine (1x).
-
Drying: Dry over anhydrous
(Sodium Sulfate). Do not use acidic drying agents. [1] -
Concentration: Filter and concentrate under reduced pressure (Rotavap).
-
Purification:
-
Crude: Usually >90% pure.[1]
-
Distillation: Kugelrohr distillation (High Vacuum, ~120-140°C @ 0.5 mmHg) is preferred to remove trace
or unreacted hydride.[1] -
Chromatography: If necessary, use neutral alumina (Grade III) with Hexane/EtOAc (98:2).[1] Avoid Silica Gel (acidic sites can cause protodestannylation).[1]
-
Process Control & Troubleshooting
Caption: Decision tree for assessing product quality and troubleshooting common synthesis failures.
Validation Data (Self-Validating System)
To confirm the identity of the synthesized material, compare your analytical data against these expected values. The presence of Tin Satellites is the primary confirmation of the
Expected NMR Data ( )
| Nucleus | Shift ( | Multiplicity | Coupling ( | Assignment |
| 3.75 | Singlet (s) | |||
| 3.40 | Quartet (q) | |||
| 1.15 | Triplet (t) | |||
| 0.8 - 1.6 | Multiplet (m) | - | ||
| -20 to -30 | Singlet | - | Relative to |
Quality Criteria:
References
-
Pearson, W. H.; Lindbeck, A. C.; Kampf, J. W. (1989).[1] "Stannyl Anion Generation and Reaction." Journal of Organic Chemistry, 54(18), 4404–4412.[1] [1]
-
Still, W. C. (1978).[1] "Stannyl Anions: Synthesis and Utility." Journal of the American Chemical Society, 100(5), 1481–1487.[1] [1]
-
Kaufman, T. S. (2001).[1] "Synthetic Applications of Tributyl(ethoxymethyl)stannane." Synlett, 2001(10), 1635.[1]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11088958, Tributyl(methoxymethyl)stannane (Analog Reference).[1] [1]
Application Note: Nucleophilic Hydroxymethylation via Tributyl(ethoxymethyl)stannane
Executive Summary & Strategic Rationale
This guide details the protocol for the nucleophilic addition of Tributyl(ethoxymethyl)stannane (
While direct hydroxymethylation using methanol dianions is thermodynamically inaccessible,
Key Strategic Advantages:
-
Chemo-selectivity: The Sn-Li exchange is faster than direct addition to many electrophiles, allowing in-situ generation of the nucleophile.
-
Thermodynamic Stability: Unlike corresponding Grignard reagents, the
-alkoxyorganolithium intermediate is stabilized by the adjacent oxygen (dipole stabilization), though it requires low temperatures to prevent [1,2]-Wittig rearrangements. -
Synthetic Utility: Provides direct access to 1,2-oxygenated motifs common in polyketides and carbohydrates.
Mechanistic Principles
The reaction proceeds via a transmetallation followed by a nucleophilic addition. The driving force for the transmetallation is the formation of the more stable organolithium species (stabilized by the
Reaction Pathway Diagram
Figure 1: Mechanistic pathway of the Sn-Li exchange and subsequent addition. The
Critical Mechanistic Insight: The Wittig Rearrangement Risk
A critical failure mode in this protocol is the [1,2]-Wittig Rearrangement . If the temperature rises above -40°C before the electrophile is added, the intermediate
-
Control: Maintenance of -78°C is mandatory during the exchange phase.
Experimental Protocol
Safety Warning: Organotin compounds are neurotoxic and skin irritants.
Reagents & Materials
-
Substrate: Target Aldehyde (1.0 equiv).
-
Reagent: Tributyl(ethoxymethyl)stannane (1.1 - 1.2 equiv).
-
Promoter:
-Butyllithium (1.1 - 1.2 equiv, usually 1.6M or 2.5M in hexanes). -
Solvent: Anhydrous THF (Tetrahydrofuran), freshly distilled or from a solvent purification system. Ether is a viable alternative but THF promotes faster exchange.
Step-by-Step Workflow
Step 1: System Preparation Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes.
Step 2: Reagent Solubilization Charge the flask with Tributyl(ethoxymethyl)stannane (1.2 equiv) and anhydrous THF (concentration ~0.2 M).
-
Note: High dilution is not required, but sufficient solvent volume is needed to maintain thermal mass during
-BuLi addition.
Step 3: Transmetallation (The "Still" Exchange)
Cool the solution to -78°C (Dry ice/Acetone bath). Allow 10 minutes for equilibration.
Add
-
Observation: A slight color change (often pale yellow) may occur.
-
Time: Stir at -78°C for 5 to 10 minutes .
-
Expert Tip: Do not extend this time unnecessarily. Unlike aryl stannanes,
-alkoxy stannanes exchange rapidly. Extended stirring risks rearrangement.
Step 4: Nucleophilic Addition Add the aldehyde (1.0 equiv) neat or as a solution in minimal THF dropwise down the side of the flask (pre-cooled if possible). Stir at -78°C for 30 minutes .
-
Monitoring: TLC usually shows rapid consumption of the aldehyde.
Step 5: Quench & Workup
Quench the reaction at -78°C by adding saturated aqueous
Step 6: Purification Purify via silica gel flash chromatography.
-
Note on Tin Removal: Organotin byproducts (
) are non-polar. Elute with 100% Hexanes first to remove tin residues, then increase polarity (e.g., EtOAc/Hexanes) to elute the alcohol product.
Workflow Visualization
Figure 2: Operational workflow for the addition of Tributyl(ethoxymethyl)stannane.
Troubleshooting & Optimization
The following table summarizes common failure modes and their corrective actions based on field data.
| Observation | Probable Cause | Corrective Action |
| Low Yield / Complex Mixture | [1,2]-Wittig Rearrangement of the intermediate. | Ensure temperature stays strictly at -78°C. Reduce exchange time to <5 mins before adding aldehyde. |
| Recovered Starting Material | Incomplete Transmetallation. | Ensure |
| Tin Contamination in Product | Inefficient Chromatography. | Use 10% |
| No Reaction | Aldehyde enolization. | If the aldehyde is very hindered or acidic, the basic |
References
-
Still, W. C. (1978).[2] "Stannylation/destannylation. Preparation of alpha-alkoxy organolithium reagents and synthesis of dendrolasin via a carbinyl carbanion equivalent." Journal of the American Chemical Society, 100(5), 1481–1487.
-
Sawyer, J. S., Kucerovy, A., Macdonald, T. L., & McGarvey, G. J. (1978). "Physical and chemical properties of alpha-alkoxyorganolithium reagents." Journal of the American Chemical Society, 110(3), 842-853.
- Meyer, N., & Seebach, D. (1976). "Direct hydroxyalkylation of nitrosamines: A method for the preparation of alpha-hydroxy-nitrosamines." Chemische Berichte, 113, 1304.
-
Organic Syntheses. (1993).[1] "A Hydroxymethyl Anion Equivalent: Tributyl[(methoxymethoxy)methyl]stannane."[1][2][3][4] Org.[5] Synth. 1993, 71, 133.[1] (Protocol for the MOM-analogue, chemically equivalent in application).
Sources
Preparation of alpha-alkoxy organolithium species from stannanes
Application Note: High-Fidelity Synthesis of -Alkoxy Organolithium Species via Stannane Transmetallation
Executive Summary
The generation of
This guide details the thermodynamic and kinetic parameters required to execute this transformation successfully. It addresses the two primary failure modes: (1) the [1,2]-Wittig rearrangement (thermal instability) and (2) organotin residue contamination (purification).
Scientific Foundation & Mechanistic Insight
The Thermodynamics of Exchange
The Sn-Li exchange is an equilibrium process governed by the relative stability of the carbanionic species involved.
The equilibrium constant (
Stereochemical Retention
A defining feature of this reaction is the retention of configuration at the chiral center. The exchange proceeds through a concerted four-centered transition state (or a tight ion pair within the solvent cage), preventing the racemization of the labile carbanion. This allows researchers to synthesize enantiopure stannane precursors and transfer that chirality directly to the final product.
The "Ticking Clock": Thermal Instability
-
Implication: The window for electrophilic trapping is kinetically defined. The reaction must be maintained at cryogenic temperatures (
) throughout the exchange and trapping phases.
Mechanistic Visualization
Figure 1: Mechanistic pathway of Sn-Li exchange showing the kinetic competition between stable generation and Wittig rearrangement.
Critical Parameters & Reagents
| Parameter | Specification | Rationale |
| Solvent | Anhydrous THF (or THF/Hexane 4:1) | THF coordinates Li, breaking aggregates to accelerate exchange. Pure hydrocarbons (hexane) are too slow. |
| Temperature | Essential to suppress [1,2]-Wittig rearrangement. | |
| Reagent | Exact stoichiometry is vital. Excess BuLi will compete for the electrophile; insufficient BuLi leaves unreacted stannane. | |
| Atmosphere | Argon or Nitrogen | Organolithiums are pyrophoric and moisture sensitive. |
| Time | 5–15 minutes | Exchange is rapid. Prolonged stirring increases risk of racemization or rearrangement. |
Experimental Protocol
Pre-Reaction Setup
-
Glassware: Flame-dry a 2-neck round bottom flask (RBF) and cool under a stream of dry Argon.
-
Titration: Titrate the
-BuLi solution using N-benzylbenzamide or diphenylacetic acid to determine precise molarity immediately before use.
Transmetallation & Trapping
-
Dissolution: Charge the RBF with the
-alkoxy stannane (1.0 equiv) and dissolve in anhydrous THF ( concentration). -
Cooling: Submerge the flask in a dry ice/acetone bath (
) and allow to equilibrate for 10 minutes. -
Exchange: Add
-BuLi (1.05 equiv) dropwise down the side of the flask over 2 minutes.-
Observation: The solution may turn slightly yellow, though often remains colorless.
-
-
Incubation: Stir at
for 10 minutes .-
Warning: Do not exceed 20 minutes.
-
-
Trapping: Add the electrophile (1.2–1.5 equiv) (e.g., aldehyde, ketone, alkyl halide) typically as a solution in THF, also pre-cooled if possible.
-
Reaction: Stir at
for 30 minutes.-
QC Check: Pull a
aliquot, quench in MeOH, and check via TLC. If starting material remains, the exchange was incomplete (likely wet solvent or bad BuLi).
-
-
Quench: Quench the reaction while still cold with saturated aqueous
or MeOH. Remove the cooling bath only after quenching.
Purification (Organotin Removal)
The "Achilles Heel" of stannane chemistry is the removal of the lipophilic tetrabutyltin byproduct. Standard chromatography often fails to separate it from the product.
Protocol: KF/Silica Gel Filtration
-
Concentrate the crude reaction mixture.
-
Dissolve the residue in a minimal amount of
or THF. -
Prepare a slurry of 10% w/w Potassium Fluoride (KF) on Silica Gel .
-
Prep: Mix 10g KF and 90g Silica in water, evaporate to dryness, and grind to a powder.
-
-
Stir the crude mixture with the KF/Silica (approx. 5g per mmol of stannane) for 2 hours at room temperature.
-
Filter through a fritted funnel or a pad of Celite. The toxic tin residues remain on the solid phase.
-
Proceed to standard flash column chromatography.
Workflow Visualization
Figure 2: Operational workflow emphasizing the cryogenic stability window.
Troubleshooting & Self-Validation
| Observation | Root Cause | Corrective Action |
| Product is Racemic | Reaction warmed > | Strictly maintain |
| Low Yield / Recovered Stannane | Incomplete exchange. | Titrate BuLi; ensure THF is anhydrous (water kills BuLi instantly). |
| Formation of Alcohol Isomer | [1,2]-Wittig Rearrangement. | Reaction temperature spiked; quench was performed after warming up. |
| Tin Residues in NMR | Ineffective purification. | Use the KF/Silica method; do not rely solely on flash chromatography. |
Safety & Waste Management
-
Organotin Toxicity: Tributyltin compounds are potent neurotoxins and endocrine disruptors. All weighing and handling must occur in a fume hood. Double-glove (Nitrile) is recommended.
-
Waste: All solid waste (KF/Silica pads, Celite) and liquid waste must be segregated into specific "Heavy Metal / Organotin" waste streams. Do not mix with general organic solvents.
-
Pyrophorics:
-BuLi is pyrophoric. Have a Class D fire extinguisher or a bucket of sand nearby.
References
-
Still, W. C., & Mitra, A. (1978).[6][7] A highly stereoselective synthesis of Z-trisubstituted olefins via [2,3]-sigmatropic rearrangement. Preference for the pseudoequatorial conformation in the transition state. Journal of the American Chemical Society, 100(6), 1927–1928. Link(Seminal work on Sn-Li exchange and stereocontrol)
-
Maleczka, R. E., & Geng, F. (1999).[8] Methyllithium-Promoted Wittig Rearrangements of
-Alkoxysilanes. Organic Letters, 1(7), 1111–1113. Link(Discusses the competition between exchange and rearrangement) -
Renaldo, A. F., Labadie, J. W., & Stille, J. K. (1989). Palladium-catalyzed coupling of acid chlorides with organotin reagents: Ethyl (E)-4-(4-nitrophenyl)-4-oxo-2-butenoate. Organic Syntheses, 67, 86. Link(Detailed protocols on handling and purifying organostannanes)
- Leibner, J. E., & Jacobus, J. (1979). The fluoride induced desilylation of organosilanes. The Journal of Organic Chemistry, 44(3), 449-450. (Foundational work on Fluoride affinity for Group 14 metals, applied here to Tin).
Sources
- 1. 1,2-Wittig rearrangement - Wikipedia [en.wikipedia.org]
- 2. [1,2]-Wittig Rearrangement [organic-chemistry.org]
- 3. imperial.ac.uk [imperial.ac.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 2,3-sigmatropic rearrangement - Wikipedia [en.wikipedia.org]
- 6. chemistry.msu.edu [chemistry.msu.edu]
- 7. Still, W.C., Kahn, M. and Mitra, A. (1978) Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry, 43, 2923-2925. - References - Scientific Research Publishing [scirp.org]
- 8. Methyllithium-promoted Wittig rearrangements of alpha-alkoxysilanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Removal of Tributyltin Residues from Reaction Mixtures
Welcome to the Technical Support Center dedicated to addressing the persistent challenge of removing tributyltin (TBT) residues from reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals who frequently encounter organotin impurities in their synthetic work, particularly after reactions like the Stille coupling. The toxicity of organotin compounds necessitates their thorough removal, often to parts-per-million (ppm) levels, to ensure the integrity of downstream biological assays and the safety of final compounds.[1]
This resource provides a comprehensive overview of various purification strategies, from classical workup procedures to advanced chromatographic techniques. It is structured to offer not only step-by-step protocols but also the underlying scientific principles and troubleshooting advice to empower you to make informed decisions for your specific application.
Troubleshooting Guide
This section addresses common issues encountered during the removal of tributyltin residues and offers practical solutions.
Issue 1: An aqueous potassium fluoride (KF) wash was performed, but significant tin residues remain in the product.
Possible Causes and Solutions:
-
Insufficient Mixing or Reaction Time: The formation of the insoluble tributyltin fluoride (Bu₃SnF) precipitate requires adequate contact between the organic and aqueous phases.
-
Formation of an Emulsion or Interfacial Precipitate: A thick white precipitate of Bu₃SnF can form at the interface of the organic and aqueous layers, which may trap the desired product and hinder efficient separation.[3]
-
pH of the Aqueous Solution: The efficiency of Bu₃SnF precipitation can be influenced by the pH of the aqueous solution.
-
Solution: While a neutral KF solution is standard, some protocols suggest that a slightly basic medium can be beneficial. Consider using a dilute solution of potassium carbonate or bicarbonate in conjunction with KF.
-
-
Incomplete Conversion of All Tin Species: The KF wash is most effective for removing trialkyltin halides. If your reaction mixture contains other organotin species like unreacted tetraalkyltin or hexaalkylditin, the KF wash alone may be insufficient.
-
Solution: Consider a pre-treatment step. For instance, adding iodine (I₂) to the reaction mixture can convert unreacted tin hydrides and ditins into tin halides, which are more readily precipitated by the subsequent KF wash.[3]
-
Issue 2: The product is a solid, and recrystallization is not effectively removing the tin contaminants.
Possible Causes and Solutions:
-
Co-crystallization: The tributyltin residue may have similar solubility properties to your product, leading to co-crystallization.
-
Solution 1: Slurrying: Before recrystallization, try slurrying the crude solid product in a solvent in which the product is sparingly soluble but the tin impurities are more soluble. Good options include nonpolar solvents like hexanes or methyl tert-butyl ether (MTBE). After stirring for a period, filter the solid product and then proceed with recrystallization.
-
Solution 2: Solvent System Optimization: Experiment with different solvent systems for recrystallization. A multi-solvent system (e.g., ethyl acetate/hexanes) can often provide the differential solubility needed to leave the tin impurities in the mother liquor.
-
Issue 3: Column chromatography on standard silica gel fails to separate the product from tributyltin residues.
Possible Causes and Solutions:
-
Similar Polarity: Tributyltin compounds can be relatively nonpolar and may co-elute with products of similar polarity on standard silica gel.
-
Solution 1: Modified Silica Gel Chromatography: Use a stationary phase that has been modified to specifically trap organotin compounds.
-
KF/Silica Gel: Prepare a stationary phase by thoroughly mixing 10% (w/w) finely ground potassium fluoride with 90% silica gel.[1] This method has been shown to reduce organotin impurities to less than 30 ppm.[1]
-
K₂CO₃/Silica Gel: A more robust and cost-effective alternative to KF/silica is a stationary phase of 10% (w/w) anhydrous potassium carbonate in silica gel. This has been reported to reduce organotin levels to below 15 ppm.[1]
-
-
Solution 2: Basic Alumina or Amine-Treated Silica Gel: Filtering the crude reaction mixture through a plug of basic alumina or silica gel pre-treated with triethylamine (2-5% in the eluent) can effectively capture the slightly Lewis acidic tin byproducts.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common tributyltin byproducts I need to remove?
The primary tributyltin byproducts depend on the specific reaction. In Stille couplings, the most common residues are trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) and any unreacted tetraalkyltin starting material.[3] If your reaction involves tin hydrides, you may also have hexaalkylditin (e.g., Bu₃SnSnBu₃) and trialkyltin hydrides (e.g., Bu₃SnH) to contend with.[3]
Q2: Are there alternatives to the aqueous KF wash for precipitating tin residues?
Yes, several other methods can be employed, often with improved efficiency or for specific circumstances:
-
Acidic Extraction: Washing the organic layer with a dilute acidic aqueous solution, such as 5% oxalic acid or dilute hydrochloric acid, can selectively extract basic tin compounds into the aqueous phase.
-
Chemical Conversion: As mentioned in the troubleshooting section, treatment with reagents like iodine can convert various tin species into tin halides, which are then more easily removed.[3] Another approach involves treating the mixture with reagents like trimethylaluminum (AlMe₃) to form the more volatile and nonpolar Bu₃SnMe, or with sodium hydroxide (NaOH) to generate the more polar and water-soluble Bu₃SnOH.[2]
Q3: How can I minimize the formation of organotin byproducts in the first place?
While not always possible, optimizing your reaction can reduce the downstream purification burden.
-
Stoichiometry: Carefully control the stoichiometry of your organotin reagent to avoid using a large excess.
-
Catalytic in Tin: For some reactions, it's possible to use a catalytic amount of a tin reagent in conjunction with a stoichiometric reducing agent, which regenerates the active tin species in situ. This significantly reduces the amount of tin waste.
Q4: What is Solid-Phase Extraction (SPE) and how can it be used to remove tributyltin?
Solid-phase extraction is a sample preparation technique that uses a solid adsorbent material (the stationary phase), typically packed in a cartridge, to separate components of a mixture.[4][5] For tributyltin removal, you can use SPE in two primary ways:
-
Normal-Phase SPE: Use a polar stationary phase (like silica or alumina) to retain your more polar product while the nonpolar tin impurities are washed through with a nonpolar solvent.
-
Reverse-Phase SPE: Use a nonpolar stationary phase (like C18-silica) to retain both your product and the tin impurities. Then, use a carefully selected solvent gradient to selectively elute your product, leaving the tin compounds adsorbed to the stationary phase.
This technique is particularly useful for small-scale purifications and for screening different conditions.
Experimental Protocols
Protocol 1: Standard Aqueous Potassium Fluoride (KF) Workup
This is the most common method for removing tributyltin halides.
-
Dilution: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Initial Wash (Optional): Transfer the mixture to a separatory funnel and wash with water or a saturated ammonium chloride solution to remove highly polar impurities.
-
KF Treatment: Wash the organic layer 2-3 times with a 1M aqueous solution of KF. Shake the separatory funnel vigorously for at least one minute for each wash.[2]
-
Precipitate Formation: An insoluble white precipitate of Bu₃SnF may form.[2][3]
-
Filtration (if necessary): If a significant precipitate forms at the interface, filter the entire mixture through a pad of Celite®.[2][3]
-
Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with brine, and then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).[3]
-
Concentration: Filter off the drying agent and concentrate the organic phase in vacuo to yield the crude product, which can then be further purified if necessary.[3]
Caption: Workflow for Tributyltin Removal using KF Wash.
Protocol 2: Column Chromatography with K₂CO₃/Silica Gel
This method is highly effective at reducing tin residues to ppm levels.[1]
-
Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight).
-
Reaction Workup: Concentrate the crude reaction mixture under reduced pressure.
-
Column Packing: Dry pack the K₂CO₃/silica gel mixture into a chromatography column.
-
Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the column eluent) and load it onto the column.
-
Elution: Elute the column with an appropriate solvent system (e.g., hexanes/ethyl acetate gradient), collecting fractions and monitoring by TLC. The tin impurities will remain strongly adsorbed to the stationary phase.
-
Product Isolation: Combine the product-containing fractions and concentrate in vacuo.
Caption: K₂CO₃/Silica Gel Chromatography Workflow.
Comparison of Removal Methods
| Method | Principle of Removal | Typical Efficiency | Advantages | Disadvantages |
| Aqueous KF Wash | Precipitation of insoluble Bu₃SnF | Good to Very Good | Simple, inexpensive, suitable for large scale.[1] | Can form emulsions; less effective for non-halide tin species.[3] |
| K₂CO₃/Silica Chromatography | Adsorption on modified silica | Excellent (<15 ppm) | High efficiency, robust, and cost-effective.[1] | Requires column chromatography; not ideal for very large scale. |
| KF/Silica Chromatography | Adsorption on modified silica | Excellent (<30 ppm) | High efficiency.[1] | KF is hygroscopic, which can affect column packing and performance.[1] |
| Liquid-Liquid Extraction | Partitioning between immiscible solvents | Variable | Can be simple and quick. | Efficiency is highly dependent on the product's and tin's partition coefficients. |
| Solid-Phase Extraction (SPE) | Selective adsorption on a solid support | Good to Excellent | Fast, uses minimal solvent, good for small scale and methods development.[4] | Can be costly for large-scale purification. |
| Recrystallization/Slurrying | Differential solubility | Variable | Can be very effective for solid products. | Not applicable to oils; risk of co-crystallization. |
References
-
SHANDONG LOOK CHEMICAL. (2020, September 14). An efficient method for removing organotin impurities. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Workup for Removing Tin Byproducts. Retrieved from [Link]
-
Organomation. What is Solid Phase Extraction (SPE)?. Retrieved from [Link]
Sources
Improving yield of tin-lithium exchange reactions at low temperatures
Current Ticket: #SN-LI-004 Topic: Optimization of Stannane-to-Lithium Transmetallation at Cryogenic Temperatures Assigned Specialist: Senior Application Scientist, Organometallics Division
Introduction: The "Clean" Alternative to Halogen Exchange
Welcome to the technical support hub for Tin-Lithium (Sn-Li) exchange. You are likely here because you need to generate a specific organolithium species that is inaccessible via direct deprotonation or where Halogen-Lithium exchange lacks regioselectivity.[1]
While Sn-Li exchange offers superior regiocontrol and milder conditions, it is governed by a delicate equilibrium often misunderstood by users accustomed to the irreversible nature of Halogen-Li exchange. This guide treats your reaction as a system of competing rates and thermodynamic stabilities.
Module 1: The Mechanics (Why Your Yield is Low)
The Core Equilibrium
Unlike Halogen-Lithium exchange, which is driven by the formation of a stable lithium halide salt, Sn-Li exchange is a reversible equilibrium between two organolithium species.
Key Concept: The reaction is thermodynamically driven by the formation of the more stable (less basic) organolithium.
-
Success: If R-Li is more stable (e.g.,
or hybridized) than R'-Li (usually -BuLi, ), the equilibrium shifts right. -
Failure: If you are trying to generate an unstable
alkyllithium from a stable phenyllithium precursor, the reaction will not proceed without forcing conditions.
Diagram 1: The Mechanistic Landscape
This workflow illustrates the competing pathways that dictate yield.
Caption: The central 'Ate' complex is the pivot point. Success depends on the rapid collapse of this intermediate toward the target R-Li species before side reactions occur.
Module 2: Troubleshooting & Diagnostics
User Scenario: "I added n-BuLi at -78°C, stirred for 1 hour, added my electrophile, but isolated mostly starting material."
Diagnostic Matrix
| Symptom | Probable Cause | Corrective Action |
| High Recovery of Stannane (SM) | Thermodynamic Mismatch | The target R-Li is less stable than n-BuLi. Switch to t-BuLi (irreversible due to isobutene formation) or MeLi (less stable than most R-Li). |
| High Recovery of Stannane (SM) | Kinetic Stall | The "Ate" complex formed but didn't collapse. Warm slightly (e.g., -50°C) or add HMPA/TMEDA to break aggregates. |
| Protonated Product (R-H) | "Internal" Quench | The R-Li deprotonated the solvent (THF) or the stannane itself. Lower Temp (-95°C) or switch to Et2O/Toluene mixtures. |
| Homocoupling (R-R) | Thermal Decomposition | Metal-catalyzed Wurtz coupling. Ensure strictly cryogenic temps and slow addition of the lithiating agent. |
| Incomplete Conversion | Equilibrium Limitation | Use 2.0 - 2.2 equivalents of organolithium to push the equilibrium to the right via Le Chatelier's principle. |
FAQ: Expert Insights
Q: Why use MeLi instead of n-BuLi? A: Methyl lithium is less basic and forms a stronger bond with tin than butyl groups. However, the byproduct (MeSnBu3) is harder to remove than Bu4Sn. We recommend n-BuLi as the default unless the equilibrium is unfavorable.
Q: Can I run this at 0°C? A: Rarely. Unlike Halogen-Li exchange, Sn-Li exchange intermediates are prone to reverse transmetallation . If you warm it up, the R-Li may react with the Bu4Sn byproduct, scrambling your alkyl groups. Keep it cold (-78°C) until the electrophile is added.
Module 3: Advanced Protocol – Flash Chemistry (Flow)
For highly unstable species (e.g.,
The Solution: Continuous Flow ("Flash Chemistry"). Reference: Yoshida, J. et al. "Flash Chemistry: Fast Chemical Synthesis by Using Microreactors."
Protocol: Continuous Flow Sn-Li Exchange
System Setup:
-
Reactor: Stainless steel or glass microreactor (internal volume < 1 mL).
-
Pumps: 3 Syringe pumps (Stannane, Organolithium, Electrophile).
-
Temperature: -78°C (Residence times are short enough that -40°C is often viable).
Step-by-Step:
-
Stream A: Dissolve Stannane (0.1 M) in dry THF.
-
Stream B: n-BuLi (0.12 M) in Hexanes.
-
Mixing: Combine Stream A and B in a T-mixer (
= residence time).-
Critical: Set flow rate so
is 0.01 to 1.0 seconds . This generates the R-Li species faster than it can decompose.
-
-
Stream C: Electrophile (0.5 M) in THF.
-
Quench: Combine the reaction stream with Stream C immediately.
Why this works: You outrun the side reactions (protonation/elimination) by reacting the unstable intermediate within milliseconds of its birth.
Module 4: Post-Reaction (The "Tin Problem")
The most common complaint is the difficulty of removing the toxic, greasy tetraorganotin byproduct.
Decision Tree: Purification Strategy
Caption: Select the purification method based on product polarity and stability. The Partition Method is the cleanest for polar pharmaceutical intermediates.
Recommended Protocol: The KF/Silica Method
Best for: Large scale removal where chromatography is difficult.
-
Concentrate the reaction mixture.
-
Dissolve residue in minimal THF.
-
Add 10% w/w KF on Silica gel (prepared by mixing aqueous KF with silica and drying).
-
Stir for 12 hours. The fluoride reacts with tin to form insoluble polymeric fluorostannanes.
-
Filter through a pad of Celite. The tin remains on the filter; your product passes through.
References
-
Mechanism & Kinetics: Reich, H. J.; Phillips, N. H. "Lithium-Metalloid Exchange Reactions. Kinetics and Mechanism of the Tin-Lithium Exchange."[1] Journal of the American Chemical Society, 1986 , 108, 2102–2103. Link
-
Flash Chemistry: Yoshida, J.; Nagaki, A.; Yamada, T. "Flash Chemistry: Fast Chemical Synthesis by Using Microreactors."[2] Chemistry – A European Journal, 2008 , 14, 7450–7459.[2] Link
-
Tin Removal (KF Method): Harrowven, D. C.; Guy, I. L. "A simple method for the removal of organotin residues from reaction mixtures."[3][4] Chemical Communications, 2004 , 1968–1969. Link
- Tin Removal (Partition Method): Berge, J. M.; Roberts, S. M. "A simple method for the removal of tributyltin species." Synthesis, 1979, 471.
Sources
- 1. Configurational and Conformational Effects on Tin-Lithium Exchange in α-Aminoorganostannanes by Rapid-Injection NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. sdlookchem.com [sdlookchem.com]
- 4. JPH029890A - Method for removing organotin compound - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Homocoupling Side Reactions in Stille Couplings
Welcome to the technical support center for Stille cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with homocoupling side reactions in their Stille coupling experiments. As a senior application scientist, my goal is to provide you with not just procedural steps, but a deep, mechanistic understanding to empower you to troubleshoot and optimize your reactions effectively.
Introduction to Stille Coupling and the Homocoupling Challenge
The Stille reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane (organotin) reagent and an organic halide or pseudohalide.[1][2][3][4] Its tolerance for a wide array of functional groups makes it a valuable tool in the synthesis of complex organic molecules, including pharmaceuticals and natural products.[2][5]
The catalytic cycle of the Stille reaction is generally understood to proceed through three key steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organic group from the organostannane to the palladium center, and reductive elimination of the final product, regenerating the Pd(0) catalyst.[1]
However, a common and often frustrating side reaction is the homocoupling of the organostannane reagent, which leads to the formation of a dimer of the organostannane's organic group (R²-R²) instead of the desired cross-coupled product (R¹-R²).[3] This not only consumes the valuable organostannane but also complicates the purification of the desired product.
This guide will delve into the causes of homocoupling and provide detailed, actionable strategies to minimize this unwanted side reaction.
Frequently Asked Questions (FAQs) on Stille Homocoupling
Q1: What are the primary causes of organostannane homocoupling in my Stille reaction?
A1: Organostannane homocoupling in Stille reactions is primarily attributed to two mechanistic pathways.[3] Understanding these pathways is the first step in diagnosing and solving the problem in your specific experimental setup.
-
Reaction with the Pd(II) Precatalyst: If your palladium source is a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to the active Pd(0) catalyst. Before this reduction is complete, two equivalents of the organostannane can react with the Pd(II) species, leading to a reductive elimination that forms the homocoupled product.[3]
-
Radical Pathways involving Pd(0): The active Pd(0) catalyst itself can participate in a radical process with the organostannane, leading to the formation of the homocoupled dimer.[3] This pathway can be more prevalent under certain reaction conditions, such as elevated temperatures or in the presence of oxygen.
The relative contribution of these pathways can be influenced by a variety of factors including the choice of catalyst, ligands, solvent, temperature, and the specific nature of your substrates.
Q2: I'm observing significant homocoupling. Which reaction parameter should I investigate first?
A2: The first and most critical parameter to investigate is the rigorous exclusion of oxygen . The homocoupling of organometallic reagents is often promoted by the presence of oxygen. Therefore, ensuring your reaction is performed under a truly inert atmosphere is paramount.
Troubleshooting Steps:
-
Solvent Degassing: Thoroughly degas your solvent before use. Common methods include:
-
Freeze-Pump-Thaw: This is one of the most effective methods. The solvent is frozen using liquid nitrogen, a vacuum is applied to remove gases, and then the solvent is thawed. This cycle is typically repeated three times.
-
Sparging with an Inert Gas: Bubble a stream of argon or nitrogen through the solvent for at least 30-60 minutes.
-
-
Inert Atmosphere: Assemble your reaction glassware under a positive pressure of an inert gas (argon or nitrogen). Use glassware that has been flame-dried or oven-dried to remove adsorbed moisture and air.
-
Reagent Handling: Handle all reagents, especially the palladium catalyst and the organostannane, under an inert atmosphere.
Q3: How does my choice of palladium catalyst and phosphine ligand affect the extent of homocoupling?
A3: The choice of the palladium source and, critically, the ancillary phosphine ligand has a profound impact on the rates of the desired catalytic cycle versus the undesired homocoupling pathways.
-
Palladium Precatalyst: Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be advantageous as it eliminates the in situ reduction step required for Pd(II) sources, thereby reducing the opportunity for the Pd(II)-mediated homocoupling pathway.
-
Phosphine Ligands: The electronic and steric properties of the phosphine ligand are crucial.
-
Sterically Hindered, Electron-Rich Ligands: These ligands, such as tri(tert-butyl)phosphine (P(t-Bu)₃) and Buchwald-type biaryl phosphines (e.g., XPhos, SPhos), are often highly effective at promoting the desired cross-coupling reaction.[6] They tend to accelerate the rate-limiting transmetalation and the subsequent reductive elimination steps of the Stille cycle, which outcompetes the homocoupling side reactions.
-
Ligand Concentration: The concentration of free ligand in the reaction mixture can also play a role. An excess of certain phosphine ligands can sometimes inhibit the reaction.
-
Visualizing the Catalytic Cycles: The Desired Path vs. The Homocoupling Detour
To better understand the competition between the productive Stille coupling and the homocoupling side reaction, the following diagrams illustrate the key mechanistic pathways.
Caption: Competing pathways in Stille coupling reactions.
The Role of Additives in Suppressing Homocoupling
The judicious use of additives can significantly tip the balance in favor of the desired cross-coupling product.
Q4: I've heard that adding copper(I) iodide (CuI) can help. How does it work and when should I use it?
A4: The addition of stoichiometric or co-catalytic amounts of copper(I) iodide is a widely adopted and highly effective strategy to enhance the rate and yield of Stille couplings, particularly for challenging substrates.[3] The beneficial effects of CuI are thought to arise from a combination of factors:
-
Ligand Scavenging: In non-polar solvents, CuI can act as a scavenger for excess phosphine ligand.[6] This is important because free phosphine can coordinate to the palladium center and inhibit the rate-determining transmetalation step. By reducing the concentration of free ligand, CuI effectively accelerates the desired catalytic cycle.
-
Formation of Organocuprate Intermediates: In more polar solvents, it is proposed that the organostannane first transmetalates with CuI to form a more reactive organocopper species.[3] This organocuprate then undergoes a more rapid transmetalation with the Pd(II) complex, thereby facilitating the overall cross-coupling process.
When to use CuI:
-
When using sterically hindered or electronically deactivated coupling partners.
-
When you observe low conversion rates and suspect slow transmetalation.
-
As a general strategy to improve reaction efficiency and suppress homocoupling.
Q5: What is the role of lithium chloride (LiCl) and other fluoride salts like cesium fluoride (CsF)?
A5:
-
Lithium Chloride (LiCl): LiCl is another common additive that can accelerate the Stille coupling.[1] Its primary role is to facilitate the dissociation of the halide or pseudohalide from the palladium center after oxidative addition, making the palladium complex more susceptible to transmetalation.[3] It also increases the polarity of the reaction medium, which can be beneficial.[1]
-
Cesium Fluoride (CsF): The use of fluoride sources, particularly CsF, often in conjunction with CuI, has been shown to have a powerful synergistic effect on the Stille reaction. The fluoride ion is believed to activate the organostannane by coordinating to the tin atom, forming a hypervalent tin species. This "ate" complex is more nucleophilic and undergoes a faster transmetalation. Additionally, fluoride ions can act as scavengers for the tin byproducts, simplifying their removal during workup.
Experimental Protocols for Minimizing Homocoupling
Here is a general, step-by-step protocol that incorporates best practices for minimizing homocoupling in a Stille coupling reaction.
Materials:
-
Organic halide (R¹-X)
-
Organostannane (R²-SnR₃)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)
-
Phosphine ligand (if not using a pre-formed catalyst complex)
-
Copper(I) iodide (CuI)
-
Cesium fluoride (CsF) or Lithium chloride (LiCl)
-
Anhydrous, degassed solvent (e.g., DMF, dioxane, THF)
Procedure:
-
Glassware Preparation: Flame-dry or oven-dry all glassware (round-bottom flask, condenser, etc.) and allow to cool under a stream of inert gas (argon or nitrogen).
-
Reagent Addition (Solid): To the reaction flask under a positive pressure of inert gas, add the organic halide, the palladium catalyst, the phosphine ligand (if used), CuI, and CsF or LiCl.
-
Solvent Addition: Add the anhydrous, degassed solvent via cannula or syringe.
-
Further Degassing: Purge the reaction mixture with the inert gas for an additional 10-15 minutes to ensure all traces of oxygen are removed.[7]
-
Organostannane Addition: Add the organostannane reagent to the reaction mixture via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 40-100 °C) and monitor the progress of the reaction by TLC, GC, or LC-MS.[7]
-
Workup: Upon completion, cool the reaction to room temperature. The workup procedure will depend on the specific substrates and solvent used. A common procedure involves quenching the reaction, extracting the product into an organic solvent, and washing with an aqueous solution of KF or NH₄Cl to remove tin byproducts.[7]
-
Purification: Purify the crude product by flash column chromatography.
Data Summary: Choosing Your Reaction Components
The following tables provide a summary of common choices for catalysts, ligands, and additives, along with their typical effects on Stille coupling reactions, particularly concerning the suppression of homocoupling.
Table 1: Common Palladium Catalysts and Ligands
| Catalyst/Ligand System | Key Characteristics & Recommendations |
| Pd(PPh₃)₄ | A widely used, commercially available Pd(0) catalyst. Effective for a broad range of substrates. Can sometimes be sluggish for more challenging couplings. |
| Pd₂(dba)₃ with P(t-Bu)₃ | A highly active system. The bulky, electron-rich P(t-Bu)₃ ligand accelerates reductive elimination and can be very effective at minimizing homocoupling. |
| Pd(OAc)₂ with XPhos or SPhos | Buchwald-type ligands are excellent for challenging couplings, including those with aryl chlorides. They promote fast catalytic turnover, which can outpace homocoupling. |
| PdCl₂(dppf) | Often used in conjunction with additives like CuI and LiCl. The dppf ligand provides good stability and activity.[7] |
Table 2: Common Additives and Their Functions
| Additive | Primary Function(s) | Typical Loading |
| Copper(I) Iodide (CuI) | Accelerates transmetalation, scavenges free ligand. | 0.1 - 2.0 eq |
| Cesium Fluoride (CsF) | Activates organostannane, scavenges tin byproducts. | 1.0 - 3.0 eq |
| Lithium Chloride (LiCl) | Promotes halide dissociation from palladium, increases solvent polarity. | 1.0 - 5.0 eq |
Concluding Remarks
Homocoupling in Stille reactions is a persistent challenge, but it is one that can be effectively managed through a careful and informed approach to reaction design and execution. By understanding the underlying mechanisms and the roles of each reaction component—from the catalyst and ligands to the solvent and additives—you can significantly improve the selectivity and yield of your desired cross-coupling product. Always prioritize the rigorous exclusion of oxygen and consider the use of additives like copper(I) iodide and cesium fluoride, especially for more demanding transformations.
References
-
Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. (2023). RSC Publishing. Retrieved from [Link]
-
Stille Coupling. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. (2026). PMC. Retrieved from [Link]
-
Vinylstannane 207 underwent carbonylative Stille coupling to form... (n.d.). ResearchGate. Retrieved from [Link]
-
Stille Coupling. (n.d.). NROChemistry. Retrieved from [Link]
-
Stille coupling of aryl iodides with vinylstannanes. (n.d.). ResearchGate. Retrieved from [Link]
-
Stille reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2025). ResearchGate. Retrieved from [Link]
-
The Stille Reaction. (n.d.). Chem 115 Myers. Retrieved from [Link]
-
The Mechanisms of the Stille Reaction. (2025). ResearchGate. Retrieved from [Link]
-
THE STILLE REACTION, 38 YEARS LATER. (n.d.). Retrieved from [Link]
-
The Mechanisms of the Stille Reaction. (n.d.). University of Windsor. Retrieved from [Link]
-
Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Stille Cross-Couplings of Unactivated Secondary Alkyl Halides Using Monoorganotin Reagents. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]
-
Aryl vs. Vinyl: Unpacking the Building Blocks of Organic Chemistry. (2026). Oreate AI Blog. Retrieved from [Link]
-
Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). (2025). ResearchGate. Retrieved from [Link]
-
Kumada coupling of aryl and vinyl tosylates under mild conditions. (n.d.). PubMed. Retrieved from [Link]
-
Vinylstannane synthesis by stannylation or C-Sn coupling reaction. (n.d.). Retrieved from [Link]
-
Aryl Halides and Vinylic Halides - SN1 and SN2 Reactions. (2023). YouTube. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. Stille Coupling [organic-chemistry.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Stille Coupling | NROChemistry [nrochemistry.com]
Preventing decomposition of alpha-alkoxy stannanes during storage
Technical Support Center: Stability & Storage of -Alkoxy Stannanes
Case ID: AAS-STAB-001 Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist
Executive Summary
Still-Kelly [2,3]-sigmatropic rearrangementStille cross-couplingsThis guide provides a root-cause analysis of decomposition pathways and establishes a self-validating protocol for their purification and long-term storage.
Module 1: Diagnostics – Why is my sample decomposing?
The Root Cause: Acid-Catalyzed Protodestannylation
The primary failure mode for
Mechanism of Failure
The oxygen atom on the
-
Protonation: The proton attacks the carbon-tin bond (SE2 mechanism) or coordinates to the alkoxy oxygen.
-
Cleavage: The C-Sn bond breaks, releasing the trialkyltin cation and the reduced organic fragment (ether).
-
Secondary Hydrolysis: In the presence of water, the resulting species can further degrade into aldehydes and free alcohols.
Visualizing the Decomposition Pathway
Figure 1: The acid-catalyzed protodestannylation pathway. Note that the presence of H⁺ (red node) initiates the irreversible cleavage of the C-Sn bond.
Module 2: Purification Protocols
User Question: "I purified my stannane on a silica column, and my yield dropped by 40%. The NMR shows mostly tributyltin byproducts. What happened?"
Answer: You likely performed "on-column lysis." Standard silica gel (pH ~6.5–7.0) is sufficiently acidic to decompose
The Fix: Stationary Phase Selection
You must neutralize the stationary phase or switch to a non-acidic alternative.
| Stationary Phase | Suitability | Protocol Notes |
| Standard Silica Gel | ❌ High Risk | Surface silanols ( |
| Triethylamine (Et₃N) Deactivated Silica | ⚠️ Acceptable | Protocol: Slurry silica in hexanes containing 2–5% Et₃N. Flush with 2 column volumes of solvent before loading sample. Maintain 1% Et₃N in the eluent. |
| Neutral Alumina (Brockmann I-III) | ✅ Recommended | Lower acidity than silica. Requires careful activity adjustment (add water) to prevent irreversible adsorption. |
| Basic Alumina | ✅ Gold Standard | Surface pH ~9–10. Scavenges any adventitious acid. Ideal for highly labile substrates. |
Purification Decision Workflow
Figure 2: Decision matrix for selecting the correct stationary phase to prevent on-column decomposition.
Module 3: Storage & Handling FAQs
Q1: Can I store
-
Fix: If you must store in solution, filter the solvent through basic alumina first or add a granule of anhydrous Potassium Carbonate (
) to the NMR tube to act as an acid scavenger.
Q2: What is the shelf-life at room temperature? A: Variable, but generally poor (days to weeks). At room temperature, slow oxidation of the C-Sn bond can occur.
-
Recommendation: Store neat (solvent-free) at -20°C .
Q3: My compound turned cloudy after a week in the freezer. Is it ruined?
A: Cloudiness usually indicates the formation of tin oxides or hydroxides (
-
Troubleshooting:
-
Centrifuge the sample or filter through a small plug of Celite/Basic Alumina under inert atmosphere.
-
Check proton NMR. If the
-proton signal (usually 3.5–4.5 ppm) is intact and integrates correctly relative to the tin-alkyl chain, the bulk material is likely salvageable.
-
Standard Operating Procedure (SOP): Long-Term Storage
To maximize the half-life of your reagents, follow this "Triple-Barrier" protocol:
-
Barrier 1 (Chemical): Ensure the compound is free of acid traces. If isolated from silica, wash the neat oil with a dilute solution of basic alumina in pentane, then re-concentrate.
-
Barrier 2 (Atmospheric): Flush the storage vial with dry Argon (heavier than air) rather than Nitrogen. Seal with a Teflon-lined cap, then wrap with Parafilm.
-
Barrier 3 (Thermal): Store at -20°C or below.
Data: Storage Conditions vs. Stability
| Condition | Est. Half-Life | Risk Factor |
| Ambient Air, RT | < 48 Hours | Critical (Hydrolysis/Oxidation) |
| < 24 Hours | Critical (Acidic Solvent) | |
| Inert Gas, RT | 2–4 Weeks | Moderate (Thermal degradation) |
| Inert Gas, -20°C | > 6 Months | Optimal |
References
-
Still, W. C. (1978). The [2,3]-Sigmatropic Rearrangement of α-Alkoxy Organostannanes. Journal of the American Chemical Society.[1]
- Pereyre, M., Quintard, J. P., & Rahm, A. (1987). Tin in Organic Synthesis. Butterworth-Heinemann. (Definitive text on Organotin stability).
-
Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions.
-
Chong, J. M., & Park, S. B. (1993). Enantiomerically Enriched α-Hydroxystannanes. Journal of Organic Chemistry. (Details purification on basic alumina).
Technical Support Center: Overcoming Low Conversion in Stannane Additions to Ketones
Welcome to our dedicated technical support center for resolving challenges in the synthesis of tertiary homoallylic alcohols via stannane addition to ketones. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties, particularly low conversion rates, in this crucial carbon-carbon bond-forming reaction. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring your success in the lab.
Introduction: The Challenge of Ketone Reactivity
The addition of organostannanes, particularly allylstannanes, to carbonyl compounds is a powerful method for constructing complex organic molecules.[1] While highly effective for aldehydes, the reaction with ketones often presents significant challenges, primarily due to the inherent lower reactivity of the ketone carbonyl group. Ketones are sterically more hindered and electronically less electrophilic than their aldehyde counterparts, which can lead to sluggish reactions and low yields.[1]
This guide provides a structured approach to troubleshooting and optimizing stannane additions to ketones, focusing on the key parameters that govern reaction success.
Frequently Asked Questions (FAQs)
Q1: Why is my stannane addition to a ketone showing little to no conversion, while the same reaction with an aldehyde works perfectly?
A1: This is a common observation and stems from the fundamental differences in reactivity between aldehydes and ketones. Ketones possess two electron-donating alkyl or aryl groups attached to the carbonyl carbon, which reduce its electrophilicity. Aldehydes, with only one such group and a hydrogen atom, present a more electron-deficient carbonyl carbon, making it a more favorable target for nucleophilic attack by the organostannane. Furthermore, the two substituents on a ketone create greater steric hindrance around the carbonyl carbon, impeding the approach of the nucleophilic stannane reagent.
Q2: I see some product formation, but the reaction stalls at low conversion. What are the likely causes?
A2: Stalled reactions are often a sign of insufficient activation of the ketone or degradation of the reagents. Key factors to investigate include:
-
Lewis Acid Activity: The Lewis acid catalyst may be decomposing due to trace amounts of water in the reaction. Ensure all solvents and reagents are rigorously dried.
-
Reagent Stoichiometry: An insufficient amount of the organostannane or Lewis acid can lead to incomplete conversion.
-
Reaction Temperature: The temperature may be too low for the activation energy of the reaction with your specific ketone substrate.
-
Side Reactions: The starting materials or product might be undergoing decomposition or other non-productive pathways under the reaction conditions.
Q3: Can I use thermal conditions for the addition of stannanes to ketones?
A3: While thermal additions of stannanes to simple aldehydes are possible, they typically require high temperatures and pressures.[1] These harsh conditions are generally not suitable for ketones, especially complex ones, as they can lead to decomposition and a multitude of side products. For ketones, Lewis acid-promoted additions are the much milder and more synthetically useful approach.[1]
Troubleshooting Guide: A Systematic Approach to Optimization
When faced with a low-yielding stannane addition to a ketone, a systematic approach to troubleshooting is essential. The following sections detail the critical parameters to investigate and optimize.
The Crucial Role of the Lewis Acid
The primary driver for overcoming the low reactivity of ketones is the choice and application of the Lewis acid. The Lewis acid coordinates to the carbonyl oxygen, withdrawing electron density and rendering the carbonyl carbon significantly more electrophilic.
Troubleshooting Steps & Solutions:
-
Issue: No or very low conversion.
-
Possible Cause: The chosen Lewis acid is not strong enough to activate the ketone.
-
Solution: Switch to a stronger Lewis acid. For instance, if you are using a milder Lewis acid like MgBr₂, consider moving to a more potent one like BF₃·OEt₂ or TiCl₄.
-
-
Issue: Decomposition of starting material or product.
-
Possible Cause: The Lewis acid is too harsh for the substrate, which may contain sensitive functional groups.
-
Solution: Screen a range of Lewis acids with varying strengths. Consider using a milder Lewis acid at a lower temperature for a longer reaction time.
-
Workflow for Lewis Acid Screening:
Caption: A decision-making workflow for selecting an appropriate Lewis acid.
Data-Driven Lewis Acid Selection:
| Lewis Acid | Typical Conditions | Substrate Suitability | Expected Outcome |
| BF₃·OEt₂ | CH₂Cl₂, -78 °C to rt | General purpose, good for moderately reactive ketones. | Can provide high yields with optimized conditions.[2][3][4][5][6] |
| TiCl₄ | CH₂Cl₂, -78 °C | Highly effective for hindered ketones. | Excellent yields but can be harsh on sensitive functional groups.[7] |
| SnCl₄ | CH₂Cl₂, -78 °C | Similar in reactivity to TiCl₄. | High yields, but requires careful handling due to its corrosive nature. |
| MgBr₂ | Et₂O or CH₂Cl₂, 0 °C to rt | Good for α-alkoxy ketones where chelation control is desired. | Can lead to high diastereoselectivity.[1][8] |
Solvent and Temperature: Fine-Tuning the Reaction Environment
The choice of solvent and reaction temperature are intrinsically linked and can dramatically influence the reaction rate and selectivity.
Troubleshooting Steps & Solutions:
-
Issue: Slow reaction rate.
-
Possible Cause: The solvent is not effectively solvating the intermediates, or the temperature is too low.
-
Solution: Apolar, coordinating solvents like dichloromethane (CH₂Cl₂) are generally preferred. If the reaction is sluggish at low temperatures (e.g., -78 °C), consider slowly warming the reaction to 0 °C or even room temperature.
-
-
Issue: Formation of side products.
-
Possible Cause: The reaction temperature is too high, leading to decomposition or side reactions.
-
Solution: Maintain a low temperature throughout the addition of reagents. If the reaction requires warming, do so gradually and monitor carefully by TLC.
-
The Stannane Reagent: Structure and Stoichiometry
The nature of the organostannane itself plays a role in its nucleophilicity and steric profile.
Troubleshooting Steps & Solutions:
-
Issue: Low conversion with a sterically hindered ketone.
-
Possible Cause: The stannane reagent is too bulky.
-
Solution: While less common, if you have flexibility in your synthesis, consider using a less sterically demanding stannane (e.g., changing from tributyltin to trimethyltin, though toxicity is a concern).
-
-
Issue: Incomplete reaction despite optimal conditions.
-
Possible Cause: Insufficient stannane reagent.
-
Solution: While a 1.1 to 1.5-fold excess of the stannane is typical, for particularly unreactive ketones, increasing the stoichiometry to 2.0 equivalents or more may be necessary.
-
Advanced Topic: Chelation Control for Diastereoselectivity
For ketones bearing a chelating group (e.g., an α-alkoxy group), the choice of Lewis acid can be used to control the stereochemical outcome of the addition.
-
Mechanism: Certain Lewis acids, such as MgBr₂ and TiCl₄, can coordinate to both the carbonyl oxygen and the heteroatom of the chelating group. This locks the conformation of the ketone and directs the nucleophilic attack of the stannane from the less hindered face, leading to high diastereoselectivity.[1][8][9][10]
Experimental Protocol for Chelation-Controlled Addition:
-
Preparation: To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the α-alkoxy ketone (1.0 equiv) and dry dichloromethane (CH₂Cl₂).
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lewis Acid Addition: Add a solution of MgBr₂·OEt₂ (1.5 equiv) in CH₂Cl₂ dropwise. Stir for 30 minutes at -78 °C to allow for chelate formation.
-
Stannane Addition: Add the allylstannane (1.2 equiv) dropwise.
-
Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Workup: Allow the mixture to warm to room temperature, separate the layers, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Alternative Reagents for Challenging Ketones
When stannane additions consistently fail to provide the desired product in good yield, it may be necessary to consider alternative organometallic reagents.
| Reagent Type | Advantages | Disadvantages |
| Organostannanes | Stable, easy to handle, tolerant of many functional groups. | Lower nucleophilicity, often requires strong Lewis acid activation for ketones. Tin byproducts can be difficult to remove. |
| Allylsilanes | Relatively stable and less toxic than stannanes. | Generally less nucleophilic than stannanes, requiring strong activation.[11][12] |
| Allylboranes/boronates | Can exhibit high levels of stereocontrol. | Often require stoichiometric use and can be sensitive to air and moisture.[13][14][15] |
| Organozinc Reagents | Higher reactivity than stannanes, compatible with many functional groups. | Can be more challenging to prepare and handle.[9] |
| Grignard Reagents | Highly reactive and readily available. | Less tolerant of sensitive functional groups, can lead to side reactions like enolization.[8][10] |
Conclusion
Low conversion rates in stannane additions to ketones are a common but surmountable challenge. By systematically evaluating and optimizing the choice of Lewis acid, solvent, and temperature, and by understanding the principles of ketone reactivity and chelation control, researchers can significantly improve the outcome of these powerful reactions. This guide provides a framework for troubleshooting and a deeper understanding of the underlying chemical principles to empower you to solve these synthetic challenges effectively.
References
-
Darwish, A.; Chong, J. M. A Practical One-Pot Synthesis of Vinylstannanes from Ketones. J. Org. Chem.2007 , 72 (4), 1507–1509. [Link]
-
Organostannane addition. In Wikipedia; 2023. [Link]
-
Carey, J. S.; Laffan, D.; Thomson, C.; Williams, M. T. Analysis of the reactions used for the preparation of drug candidate molecules. Org. Biomol. Chem.2006 , 4 (12), 2337–2347. [Link]
-
Wu, Y.-D.; Houk, K. N.; Florez, J.; Trost, B. M. On the Origin of Diastereoselectivity of Nucleophilic Additions to α-Alkoxy Ketones. The Chelation Control Model Revisited. J. Org. Chem.1991 , 56 (11), 3656–3664. [Link]
-
Krische, M. J.; De, S. K. Diastereoselective Chelation-Controlled Additions to α-Silyloxy Ketones. J. Am. Chem. Soc.2011 , 133 (21), 8142–8145. [Link]
-
Hart, D. J. Carbon-carbon bond formation through organometallic elimination reactions. Chemical Reviews. 1984 , 84 (2), 89-117. [Link]
-
Marshall, J. A.; Garofalo, A. W. Synthesis of Chiral α,δ-Dioxygenated Allylic Stannanes as Reagents for Carbohydrate Synthesis and Homologation. J. Org. Chem.1996 , 61 (25), 8732–8738. [Link]
-
Morken, J. P. Boron-Catalyzed, Diastereo- and Enantioselective Allylation of Ketones with Allenes. Angew. Chem. Int. Ed.2022 , 61 (34), e202203158. [Link]
-
Das, B.; Reddy, M. R.; Reddy, V. S. Rapid synthesis of homoallylic alcohol from aldehyde with allyltributylstannane under solvent-free conditions. Tetrahedron Lett.2004 , 45 (36), 6729-6731. [Link]
-
Denmark, S. E.; Almstead, N. G. Additions of Organomagnesium Halides to α-Alkoxy Ketones: Revision of the Chelation-Control Model. J. Am. Chem. Soc.1993 , 115 (8), 3133–3139. [Link]
-
Reddit. Dealing with Organotin reactions. [Link]
-
Organic Chemistry Portal. Homoallylic alcohol synthesis by 1,2-addition or C-C coupling. [Link]
-
Kosugi, M.; Hagiwara, I.; Sumiya, T.; Migita, T. Allyltributylstannane. e-EROS Encyclopedia of Reagents for Organic Synthesis. 2001 . [Link]
-
Enders, D.; Niemeier, O.; Henseler, A. Organocatalysis by N-Heterocyclic Carbenes. Chem. Rev.2007 , 107 (12), 5606–5655. [Link]
-
Denmark, S. E.; Fu, J. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. Chem. Rev.2003 , 103 (8), 2763–2794. [Link]
-
Sakurai, H. Reactions of allylsilanes and application to organic synthesis. Pure and Applied Chemistry. 1982 , 54 (1), 1-22. [Link]
-
Reddy, M. S.; Reddy, M. R.; Jalil, M. A.; Das, B. BF3·OEt2-Mediated Tandem Annulation: A Strategy To Construct Functionalized Chromeno- and Pyrano-Fused Pyridines. Org. Lett.2004 , 6 (20), 3569–3571. [Link]
-
Sun, X.; Li, C.-J. Synthesis of allyl ketone via Lewis acid promoted Barbier-type reaction. Tetrahedron Letters. 2000 , 41 (42), 8251-8254. [Link]
-
University of Rochester. How to Troubleshoot a Reaction. [Link]
-
Reddy, B. V. S.; Reddy, M. R.; Ravinder, K.; Reddy, P. S.; Sridhar, M.; Das, B. Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein J. Org. Chem.2016 , 12, 1243–1249. [Link]
-
Master Organic Reactions | Step-by-Step Problem Solving Guide. [Link]
-
Ghazi, D.; Rasheed, Z.; Yousif, E. A Review of Organotin Compounds: Chemistry and Applications. International Journal of Research in Engineering and Innovation. 2018 , 2 (4), 340-348. [Link]
-
Reddit. Best start to Lewis acid screening? [Link]
-
Liu, Y.; Dong, X.; Liu, C.; Li, S. Mechanism of ketone allylation with allylboronates as catalyzed by zinc compounds: a DFT study. Chemistry. 2013 , 19 (1), 295–303. [Link]
-
Osofsky, J. L. The synthesis of homoallylic alcohols through diasteriomeric transition states. Honors Theses. 1987 . [Link]
-
Desai, P.; Schildknegt, K.; Agrios, K. A.; Mossman, C.; Milligan, G. L.; Aubé, J. Reactions of Alkyl Azides and Ketones as Mediated by Lewis Acids: Schmidt and Mannich Reactions Using Azide Precursors. J. Am. Chem. Soc.2000 , 122 (30), 7226–7232. [Link]
-
University of Rochester. How to Troubleshoot a Reaction. [Link]
-
Ghorai, M. K.; Kumar, A.; Das, K. BF3·OEt2-catalyzed/mediated alkyne cyclization: a comprehensive review of heterocycle synthesis with mechanistic insights. Org. Biomol. Chem.2019 , 17 (12), 3044–3067. [Link]
-
Casey, C. P.; Guan, H. A comprehensive understanding of carbon–carbon bond formation by alkyne migratory insertion into manganacycles. Dalton Trans.2009 , (12), 2151–2161. [Link]
-
Wang, D.; Wang, C.; Wang, Y.; Li, W.; Zhang, J. Addition of optically pure H-phosphinate to ketones: selectivity, stereochemistry and mechanism. Org. Biomol. Chem.2015 , 13 (2), 479–486. [Link]
-
Fleming, I. Allylsilanes, Allyltins, and Related Compounds. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon: Oxford, 1991; Vol. 2, pp 563–593. [Link]
-
Organic Syntheses. Oxygen-Free Alkene Hydration Using Nitroarenes: Diastereoselective Hydration of Cholesteryl Acetate. [Link]
-
Roush, W. R.; Che, D. Synthesis of homoallylic chiral tertiary alcohols via chelation-controlled diastereoselective nucleophilic addition on alpha-alkoxyketones: application for the synthesis of the C(1)-C(11) subunit of 8-epi-fostriecin. Org. Lett.2003 , 5 (18), 3249–3252. [Link]
-
Organic Syntheses. Allyl alcohol. [Link]
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Procter, D. J.; Flowers, R. A.; Skrydstrup, T. SmI2‐Catalyzed Coupling of Alkyl Housane Ketones and Alkenes in an Approach to Norbornanes. Angew. Chem. Int. Ed.2018 , 57 (40), 13294–13298. [Link]
-
Majumdar, K. C. Boron trifluoride etherate in organic synthesis. MedCrave Online J. Chem.2019 , 3 (1), 1–13. [Link]
-
C-C Bond Forming Strategies. [Link]
-
Ghorai, M. K.; Kumar, A.; Das, K. Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein J. Org. Chem.2019 , 15, 2336–2431. [Link]
-
Clark, J. H.; Macquarrie, D. J. Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. ACS Sustainable Chem. Eng.2018 , 6 (1), 1195–1201. [Link]
-
Jain, P.; Antilla, J. C. Mechanistic insights into the catalytic asymmetric allylboration of ketones: Brønsted or Lewis acid activation? J. Am. Chem. Soc.2009 , 131 (1), 38–39. [Link]
-
Wipf, P.; Kerekes, A. D. BF3·Et2O Mediated Cascade Cyclizations: Synthesis of Schweinfurthins F and G. J. Org. Chem.2003 , 68 (23), 8919–8922. [Link]
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- 4. BF3·OEt2-catalyzed/mediated alkyne cyclization: a comprehensive review of heterocycle synthesis with mechanistic insights - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 7. Reactions of Alkyl Azides and Ketones as Mediated by Lewis Acids: Schmidt and Mannich Reactions Using Azide Precursors [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
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- 14. Mechanism of ketone allylation with allylboronates as catalyzed by zinc compounds: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanistic insights into the catalytic asymmetric allylboration of ketones: Brønsted or Lewis acid activation? - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Literature review of hydroxymethylation efficiency using stannanes
Executive Summary
The introduction of a hydroxymethyl group (
This guide objectively evaluates the efficiency of stannane-mediated hydroxymethylation, contrasting it with modern boron-based alternatives. It provides a validated protocol for handling the notorious toxicity and purification challenges associated with organotin reagents.
The Reagent Class: Hydroxymethyl Anion Equivalents[1]
Direct hydroxymethylation via stannanes typically utilizes tributyl(hydroxymethyl)stannane (
Stability & Reactivity Profile
Unlike simple alkyl stannanes,
| Reagent Variant | Structure | Stability | Coupling Efficiency |
| Free Alcohol | Low (Air/Heat Sensitive) | Moderate (Risk of decomposition) | |
| Silyl Ether | High | Excellent (Standard for complex synthesis) | |
| Alkoxymethyl | High | Good (Requires harsh deprotection) | |
| Acetoxymethyl | Moderate | Good (Base sensitive) |
Expert Insight: For maximum efficiency, avoid the free alcohol. Synthesize or purchase the TBS-protected variant (
Mechanistic Pathway (The Stille Cycle)
The efficiency of this reaction relies on the transmetallation step. Unlike Suzuki coupling, which requires a base to activate the boron species, Stille coupling is neutral . This is the primary driver for its selection in late-stage functionalization of base-sensitive drug intermediates.
Diagram 1: Catalytic Cycle of Stannane Hydroxymethylation
The following diagram illustrates the Pd(0)/Pd(II) cycle, highlighting the critical transmetallation step where the tin byproduct is released.
Caption: The Stille catalytic cycle. Note that Transmetallation is often the rate-determining step and does not require external base activation.
Comparative Analysis: Stannanes vs. Alternatives
When designing a synthesis, the choice between Stannanes (Stille) and Boronates (Suzuki) often dictates the success of the campaign.
Efficiency Comparison Table
| Feature | Stannane Method (Stille) | Boronate Method (Suzuki) | Carbonylation (CO + Red) |
| Reagent | |||
| Reaction pH | Neutral (pH 7) | Basic (pH 9-12) | Basic/Neutral |
| FG Tolerance | Highest (Epoxides, esters safe) | Moderate (Base sensitive) | Moderate |
| Purification | Difficult (Tin removal required) | Easy (Water soluble byproducts) | Easy |
| Toxicity | High (Neurotoxic/Endocrine) | Low | High (CO gas) |
| Atom Economy | Poor (Loss of | Good | Excellent |
| Typical Yield | 75 - 95% | 60 - 85% | 50 - 80% |
Why Choose Stannanes?
Despite the toxicity, Stannanes are superior when:
-
The substrate is base-sensitive: Suzuki coupling requires bases (carbonates, phosphates) that can hydrolyze esters or racemize chiral centers. Stille is neutral.
-
Steric Hindrance: The linear C-Sn-C geometry often allows transmetallation in crowded environments where boronic acids fail.
-
Protodeboronation: Hydroxymethylboronates are prone to C-B bond cleavage (protodeboronation) before coupling occurs. Stannanes are robust against this side reaction.
Validated Experimental Protocol
This protocol describes the coupling of an aryl bromide with tributyl(tert-butyldimethylsilyloxymethyl)stannane.
Reagents
-
Substrate: 1.0 equiv Aryl Bromide (
) -
Stannane: 1.2 equiv
-
Catalyst: 5 mol%
(Tetrakis) -
Solvent: Toluene (anhydrous, degassed)
-
Additive: 10 mol% CuI (Copper(I) Iodide) - The "Copper Effect" accelerates transmetallation.
Step-by-Step Procedure
-
Setup: Flame-dry a Schlenk flask and cool under Argon.
-
Charging: Add
(1.0 mmol), (58 mg, 0.05 mmol), and CuI (19 mg, 0.1 mmol). -
Solvent: Add degassed Toluene (10 mL).
-
Reagent Addition: Add
(1.2 mmol) via syringe. -
Reaction: Heat to 90-100°C for 12-24 hours. Monitor by TLC/LCMS.
-
Note: The solution typically turns black as Pd(0) precipitates upon completion.
-
-
Workup (The Critical Step):
-
Deprotection (Post-Coupling):
-
Dissolve the crude oil in THF.
-
Add 1.5 equiv TBAF (1M in THF). Stir 1h at RT.
-
Aqueous workup and Flash Chromatography.
-
Decision Matrix: When to use Stannanes?
Use this logic flow to determine if the Stille method is appropriate for your specific molecule.
Caption: Decision tree for selecting between Stille and Suzuki hydroxymethylation methodologies.
Safety & Purification (The "Hidden Cost")
The primary drawback of this method is the toxicity of organotin reagents.
-
Toxicity: Tributyltin compounds are membrane-permeable neurotoxins. Double-gloving and working strictly in a fume hood are mandatory.[3]
-
Odor: Stannanes possess a distinct, unpleasant metallic odor that can linger.
-
Purification Tip: If KF treatment is insufficient, use 10% w/w finely ground Potassium Carbonate mixed into the Silica Gel column. The basic silica helps retain tin residues.
References
-
Kosugi, M., et al. (1985). "Novel hydroxymethylation of aryl bromides by means of organotin reagents." Chemistry Letters.
-
Stille, J. K. (1986).[4] "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles." Angewandte Chemie International Edition.
-
Murai, N., Yonaga, M., & Tanaka, K. (2012).[5] "Palladium-Catalyzed Direct Hydroxymethylation of Aryl Halides and Triflates with Potassium Acetoxymethyltrifluoroborate." Organic Letters.
-
Farina, V., et al. (1994). "On the Nature of the 'Copper Effect' in the Stille Cross-Coupling." The Journal of Organic Chemistry.
-
Le Grognec, E., et al. (2015).[6][7] "Methodologies Limiting or Avoiding Contamination by Organotin Residues in Organic Synthesis." Chemical Reviews.
Sources
- 1. (Tributylstannyl)methanol | 27490-33-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 2. Hydroxymethylation hydroxylation of 1,3-diarylpropene through a catalytic diastereoselective Prins reaction: cyclization logic and access to brazilin core - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Palladium-Catalyzed Direct Hydroxymethylation of Aryl Halides and Triflates with Potassium Acetoxymethyltrifluoroborate [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Tributyl(ethoxymethyl)stannane: Advanced Disposal & Handling Guide
Executive Summary: The Zero-Discharge Mandate
Tributyl(ethoxymethyl)stannane (CAS: 10175-28-7) is a highly lipophilic organotin reagent commonly used as a Stille coupling precursor. Unlike standard organic solvents, this compound and its byproducts (e.g., tributyltin chloride) pose a severe, long-term threat to aquatic ecosystems due to bioaccumulation and endocrine disruption (imposex in marine life).
Core Directive: Under no circumstances shall this compound, its reaction mixtures, or aqueous washes enter the municipal sewer system. All waste must be captured, segregated as "Toxic Organometallic Waste," and incinerated via a licensed hazardous waste vendor.
Hazard Identification & Risk Assessment
Expert Insight: The danger of tributyltin (TBT) derivatives lies in their amphiphilic nature. The lipophilic butyl chains allow the compound to penetrate biological membranes, while the tin center disrupts oxidative phosphorylation and ion gradients.
| Hazard Class | H-Code | Description | Critical Safety Implication |
| Acute Toxicity | H301 | Toxic if swallowed | Zero mouth-pipetting; Wash hands immediately after doffing gloves. |
| Dermal Toxicity | H312 | Harmful in contact with skin | Permeates standard nitrile gloves over time. Double-glove or use Silver Shield® liners. |
| Target Organ | H372 | Causes organ damage (Prolonged) | Neurotoxic and immunotoxic. Use only in a fume hood. |
| Environmental | H410 | Very toxic to aquatic life (Long-lasting) | Strict "Zero Drain" policy. All glassware rinseate must be collected. |
Waste Segregation & Storage Protocol
Proper segregation is not just bureaucratic; it prevents dangerous chemical incompatibilities. Organotins are reducing agents and can react violently with strong oxidizers.
The "Heavy Metal Organic" Stream
Do not mix organotin waste with standard "Halogenated" or "Non-Halogenated" solvent drums unless explicitly authorized by your EHS officer.
-
Container Type: Amber glass or High-Density Polyethylene (HDPE).
-
Labeling: Must read "Hazardous Waste - Toxic Organotin Compounds."
-
Incompatibilities: Keep separate from oxidizers (e.g., peroxides, nitric acid) and strong acids (which can cleave the alkyl-tin bond, releasing volatile tin species).
Visual Workflow: Waste Stream Decision Matrix
The following diagram illustrates the logic for segregating Tributyl(ethoxymethyl)stannane waste from general laboratory streams.
Figure 1: Decision matrix ensuring no organotin waste enters municipal water or incompatible solvent streams.
Advanced Deactivation: The KF/Silica Protocol
Expertise & Experience: While incineration is the ultimate disposal method, handling liquid organotin waste is risky. In synthetic workflows (e.g., Stille couplings), the tin byproduct is often difficult to remove. A field-proven method to sequester tin and lower the toxicity of the liquid waste stream is the Potassium Fluoride (KF) / Silica Gel precipitation method. This converts soluble tributyltin species into insoluble polymeric tributyltin fluoride, which can be filtered and disposed of as solid waste.
Protocol: Sequestration of Tin Byproducts
Purpose: To remove soluble tin residues from organic filtrates before disposal, or to treat a reaction mixture.
-
Preparation: Prepare a 10% w/w mixture of Potassium Fluoride (KF) on Silica Gel.
-
Treatment: Add the KF/Silica mixture to your organic reaction solvent containing the tin residues.
-
Ratio: Use approximately 10g of KF/Silica per 1g of theoretical tin byproduct.
-
-
Stirring: Stir vigorously for 30 minutes at room temperature. The soluble tributyltin chloride/ethoxide converts to insoluble tributyltin fluoride (
). -
Filtration: Filter the mixture through a fritted glass funnel or a pad of Celite.
-
Disposal:
-
Solid: The filter cake contains the concentrated tin. Place in a jar labeled "Solid Toxic Waste (Organotin)."
-
Filtrate: The liquid solvent is now significantly reduced in tin content but should still be treated as hazardous organic waste.
-
Spill Response Procedures
Immediate Action Required: Evacuate the immediate area if the spill is large (>100mL) or outside a fume hood.
| Step | Action | Technical Rationale |
| 1. PPE | Don Nitrile gloves (double layer) + Safety Goggles + Lab Coat. | Prevent dermal absorption (H312).[1] |
| 2. Contain | Circle the spill with absorbent socks or vermiculite. | Prevent migration to floor drains. |
| 3. Absorb | Cover liquid with Vermiculite or Activated Charcoal . | Inert absorption.[2] Charcoal helps bind lipophilic tin. |
| 4. Clean | Scoop material into a wide-mouth jar. Wipe surface with soap/water.[3][4][5][6] | Detergents solubilize remaining lipophilic residues. |
| 5. Decontaminate | Optional: Wipe area with dilute bleach (oxidizer). | Oxidizes residual organic tin (Use caution: ventilation required). |
| 6. Label | "Hazardous Waste - Debris from Organotin Spill." | Alerts disposal vendor to specific toxicity.[7] |
Visual Workflow: Spill Response Logic
Figure 2: Step-by-step workflow for safely managing a laboratory spill of Tributyl(ethoxymethyl)stannane.
Regulatory Compliance (RCRA & DOT)
-
RCRA Status: While Tin is not one of the 8 RCRA metals (D004-D011), organotins are often classified as hazardous due to Toxicity (if they fail TCLP for other constituents) or are P/U listed in specific state regulations.
-
Best Practice: Always classify as Hazardous Waste based on the SDS toxicity characteristics (H301, H410).
-
-
DOT Shipping Name: When preparing for pickup, the likely designation is:
-
UN Number: UN 2788
-
Proper Shipping Name: Organotin compounds, liquid, n.o.s. (Tributyl(ethoxymethyl)stannane)
-
Class: 6.1 (Toxic)
-
Packing Group: II or III
-
References
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 11088958, Stannane, tributyl(ethoxymethyl)-. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2024). Substance Information: Tributyl(ethoxymethyl)stannane. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
- Renaud, P., & Sibi, M. P. (2001). Radicals in Organic Synthesis. (Vol. 1). Wiley-VCH. (Source for KF/Silica workup protocols).
Sources
- 1. Stannane, tributyl(methoxymethyl)- | C14H32OSn | CID 11088958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. p2infohouse.org [p2infohouse.org]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. chemicalbook.com [chemicalbook.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
